molecular formula C18H13NO3 B2373830 2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione CAS No. 366021-93-4

2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione

Cat. No. B2373830
CAS RN: 366021-93-4
M. Wt: 291.306
InChI Key: BLXRJPVLNVDLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione” is a useful research chemical . It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .


Molecular Structure Analysis

The molecular formula of “2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione” is C18H13NO3 . More detailed structural information is not available in the retrieved papers.


Chemical Reactions Analysis

Indane-1,3-dione, the core structure of “2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione”, has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions .

Scientific Research Applications

Biosensing

Indane-1,3-dione and its derivatives have been used in the field of biosensing . The specific properties of these compounds make them suitable for detecting biological substances.

Bioactivity

These compounds have shown bioactivity, meaning they have an effect on, or reaction with, living organisms . This makes them potentially useful in the development of new drugs or treatments.

Bioimaging

Indane-1,3-dione and its derivatives can be used in bioimaging applications . This could involve using the compounds to help visualize biological structures or processes.

Electronics

These compounds have potential applications in the field of electronics . Their specific properties could be used in the development of new electronic devices or systems.

Photopolymerization

Indane-1,3-dione and its derivatives can be used in photopolymerization . This involves using light to initiate a polymerization reaction, which can be useful in various manufacturing processes.

Medicinal Chemistry

Indane-1,3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields ranging from medicinal chemistry . One of its closest analogues, namely indanone, is commonly associated with the design of biologically active compounds .

Organic Electronics

Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .

8. Optical Sensing and Non-linear Optical (NLO) Applications Indane-1,3-dione and its derivatives can find applications in optical sensing and non-linear optical (NLO) applications . This could involve using the compounds in the development of new sensors or optical devices.

Safety and Hazards

There is no hazardous information available for “2-(((4-Acetylphenyl)amino)methylene)indane-1,3-dione” according to the retrieved papers .

properties

IUPAC Name

2-[(4-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-10-16-17(21)14-4-2-3-5-15(14)18(16)22/h2-10,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOLTVUEXMTCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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